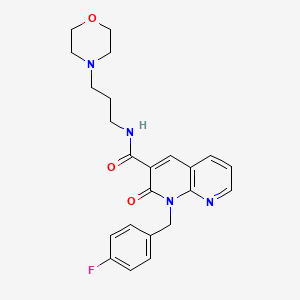

![molecular formula C17H13N3O3S B2692980 N-[4-(3-硝基苯基)-1,3-噻唑-2-基]-2-苯基乙酰胺 CAS No. 391221-18-4](/img/structure/B2692980.png)

N-[4-(3-硝基苯基)-1,3-噻唑-2-基]-2-苯基乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

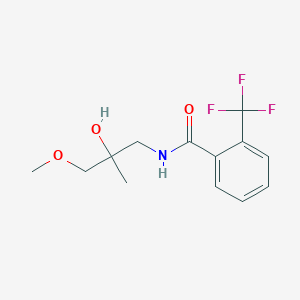

“N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide” is a derivative of 4-(3-nitrophenyl)thiazol-2-ylhydrazone . These derivatives have been designed, synthesized, and evaluated for their inhibitory effect on the human monoamine oxidase (hMAO) A and B isoforms .

Synthesis Analysis

The synthesis of these derivatives involves linking different (un)substituted (hetero)aromatic substituents to N1 of the hydrazone . The presence of the hydrazothiazole nucleus bearing at C4 a phenyl ring functionalized at the meta position with a nitro group is an important pharmacophoric feature .Molecular Structure Analysis

The molecular structure of these derivatives is characterized by the presence of a hydrazothiazole nucleus bearing at C4 a phenyl ring functionalized at the meta position with a nitro group . This structure is crucial for obtaining selective and reversible human MAO-B inhibition .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these derivatives include linking different (un)substituted (hetero)aromatic substituents to N1 of the hydrazone . The exact reactions would depend on the specific substituents used.科学研究应用

谷氨酰胺酶抑制剂用于癌症治疗

研究表明,噻唑-2-基衍生物(如 N-[4-(3-硝基苯基)-1,3-噻唑-2-基]-2-苯基乙酰胺)在抑制谷氨酰胺酶活性方面具有潜力。谷氨酰胺酶在癌细胞代谢中发挥着至关重要的作用,为其生长提供必要的营养物质。双-2-(5-苯基乙酰氨基-1,2,4-噻二唑-2-基)乙基硫醚 (BPTES) 的类似物与 N-[4-(3-硝基苯基)-1,3-噻唑-2-基]-2-苯基乙酰胺在结构上具有相似性,已被研究其谷氨酰胺酶抑制效应。这些研究表明此类化合物在癌症治疗中的重要性,特别是在体外和异种移植模型中减弱人类淋巴瘤细胞的生长 Shukla et al., 2012。

抗菌活性

噻唑和噻唑烷酮衍生物已显示出有希望的抗菌特性。例如,合成了一系列含有 4-芳基噻唑部分的 N-苯基乙酰胺衍生物,对各种细菌菌株表现出显着的抗菌活性。这些化合物(包括 N-[4-(3-硝基苯基)-1,3-噻唑-2-基]-2-苯基乙酰胺类似物)在设计新型抗菌剂中显示出作为先导化合物的潜力 Lu et al., 2020。

抗氧化和抗炎特性

对 N-(4-芳基-1,3-噻唑-2-基)-2-(2,4-二氧代-1,3-噻唑烷-5-基)乙酰胺的研究揭示了它们的双重抗氧化和抗炎活性。这些化合物在结构上与 N-[4-(3-硝基苯基)-1,3-噻唑-2-基]-2-苯基乙酰胺有关,已评估其清除自由基和抑制炎症的能力,突出了它们在管理氧化应激和炎症性疾病方面的治疗潜力 Koppireddi et al., 2013。

抗癌活性

N-取代的苯并咪唑衍生物在结构上与 N-[4-(3-硝基苯基)-1,3-噻唑-2-基]-2-苯基乙酰胺相似,已合成并针对耐甲氧西林金黄色葡萄球菌 (MRSA) 进行了测试。这些化合物显示出显着的抗菌活性,特定衍生物对 MRSA 表现出有效的抑制作用,表明它们在开发针对抗生素耐药感染的新疗法方面的潜力 Chaudhari et al., 2020。

作用机制

Target of Action

N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide is a compound that belongs to the class of thiazole derivatives . Thiazoles have been found in many potent biologically active compounds, such as antimicrobial, antifungal, and antineoplastic drugs . .

Mode of Action

Thiazole derivatives are known to interact with their targets, leading to various biological effects

Biochemical Pathways

Thiazole derivatives are known to affect various biochemical pathways, leading to their diverse biological activities

Result of Action

Thiazole derivatives are known to have various biological activities, including antimicrobial, antifungal, and antineoplastic effects

未来方向

生化分析

Biochemical Properties

It is known that thiazole derivatives, to which this compound belongs, have been found to interact with various enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions in various ways, such as acting as enzyme inhibitors or activators

Cellular Effects

Thiazole derivatives have been reported to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects These effects suggest that N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide could potentially influence cell function in various ways, including impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

As a thiazole derivative, it is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

属性

IUPAC Name |

N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O3S/c21-16(9-12-5-2-1-3-6-12)19-17-18-15(11-24-17)13-7-4-8-14(10-13)20(22)23/h1-8,10-11H,9H2,(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJMXIZYWGGYCRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

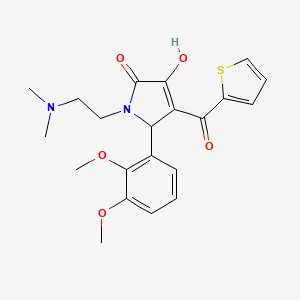

![3-(Benzo[d][1,3]dioxol-5-yl)-6-((4-bromobenzyl)thio)pyridazine](/img/structure/B2692901.png)

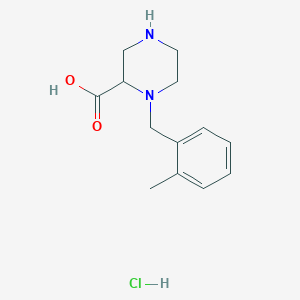

![[(2R,4R)-4-fluoropyrrolidin-2-yl]methanol;hydrochloride](/img/no-structure.png)

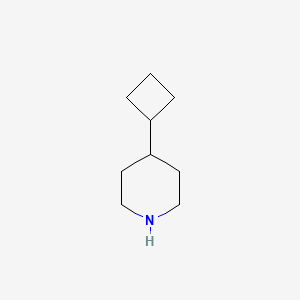

![4-tert-butyl-N-(3-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide](/img/structure/B2692905.png)

![6-(4-isopropylphenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2692907.png)

![N-(benzo[d]thiazol-2-yl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2692913.png)